

The Environmental Fate and Degradation of Chlorantraniliprole in Soil: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chlorantraniliprole*

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Abstract

Chlorantraniliprole is a widely used insecticide from the anthranilic diamide class, valued for its efficacy against a range of lepidopteran pests. Understanding its behavior in the soil is crucial for assessing its environmental impact and ensuring its sustainable use. This technical guide provides an in-depth overview of the environmental fate and degradation of **chlorantraniliprole** in soil. It covers the primary degradation pathways, including microbial metabolism, hydrolysis, and photolysis, and summarizes quantitative data on its persistence. Detailed experimental protocols for studying soil degradation are provided, along with visualizations of key processes and relationships to aid in comprehension.

Environmental Fate and Persistence

Chlorantraniliprole exhibits moderate to high persistence in the soil environment. Its fate is governed by a combination of biotic and abiotic processes, which are heavily influenced by soil properties and environmental conditions.

- **Persistence:** The half-life (DT50) of **chlorantraniliprole** in soil can vary significantly, ranging from several weeks to over a thousand days. This wide range is attributable to differences in soil type, organic matter content, pH, temperature, and microbial activity.[1][2] In aerobic soil conditions, half-lives are often reported to be in the range of 228 to 924 days.[3]

- **Mobility:** **Chlorantraniliprole** is considered to have the potential to be mobile in soil due to its low tendency to bind to soil particles (low Koc value).[3] This suggests a possibility of leaching into groundwater, although its actual mobility will depend on the specific soil characteristics and environmental factors.[3]

Degradation Pathways in Soil

The degradation of **chlorantraniliprole** in soil proceeds through three main pathways: microbial degradation, chemical hydrolysis, and photolysis on the soil surface.

- **Microbial Degradation:** This is a primary route for the breakdown of **chlorantraniliprole**. Soil microorganisms, including bacteria and fungi, utilize the insecticide as a source of carbon and energy, breaking it down into simpler, less toxic compounds through enzymatic processes. Studies have identified various bacterial strains, such as those from the genera *Bacillus* and *Pseudomonas*, that are capable of degrading **chlorantraniliprole**. The rate and extent of microbial degradation are dependent on the composition and activity of the soil microbial community, as well as soil temperature, moisture, and organic matter content.
- **Chemical Hydrolysis:** This abiotic process involves the cleavage of chemical bonds in the **chlorantraniliprole** molecule by reaction with water. Hydrolysis is significantly influenced by soil pH. The insecticide is relatively stable in acidic to neutral conditions (pH 4 and 7) but degrades more rapidly under alkaline conditions (pH 9).
- **Photolysis:** On the soil surface, **chlorantraniliprole** can be degraded by sunlight (photodegradation). This process involves the absorption of UV radiation, which leads to the breaking of chemical bonds and the formation of various transformation products. The rate of photolysis is influenced by the intensity of sunlight and the properties of the soil surface.

Quantitative Degradation Data

The persistence of **chlorantraniliprole** is typically quantified by its dissipation half-life (DT50). The following tables summarize reported DT50 values from various laboratory and field studies.

Table 1: Laboratory Soil Degradation Half-Lives (DT50) of **Chlorantraniliprole**

Soil Condition	Temperature (°C)	DT50 (days)	Reference(s)
Aerobic	25	233 - 886	
Aerobic	25	228 - 924	
Aerobic	Not Specified	210	
Anaerobic (Aquatic)	Not Specified	208	

Table 2: Field Soil Dissipation Half-Lives (DT50) of **Chlorantraniliprole**

Location/Crop	Soil Type	DT50 (days)	Reference(s)
Bare Ground (California, USA)	Not Specified	52	
Bare Ground (Georgia, USA)	Not Specified	1,130	
Maize Field (China)	Not Specified	9.5 - 21.7	
Tomato Field (India)	Not Specified	1.77	
Greenhouse (Spain)	Clay / Sandy Clay Loam	86	

Key Degradation Metabolites

Several degradation products (metabolites) of **chlorantraniliprole** have been identified in soil studies. The formation and subsequent decline of these metabolites are important aspects of its overall environmental fate. Some of the commonly reported metabolites include:

- IN-EQW78: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
- IN-LBA22
- IN-LBA24
- IN-LBA23

- IN-ECD73
- IN-F6L99
- IN-GAZ70

The relative abundance and persistence of these metabolites vary depending on the degradation pathway and environmental conditions. For instance, IN-LBA24 has been reported as a major product in photolysis studies.

Experimental Protocols

Standardized methods are essential for accurately assessing the environmental fate of pesticides in soil. Below are detailed methodologies for key experiments.

Laboratory Soil Incubation Study (Aerobic Degradation)

This protocol is based on the principles outlined in the OECD Guideline 307 for testing the aerobic transformation of chemicals in soil.

- Soil Selection and Preparation:
 - Select at least three different soil types with varying textures, organic carbon content, and pH to represent a range of agricultural conditions.
 - Air-dry the soils and sieve them through a 2 mm mesh to ensure homogeneity.
 - Characterize the physicochemical properties of each soil (e.g., texture, pH, organic carbon content, microbial biomass).
- Test Substance Application:
 - Use radiolabeled (e.g., ^{14}C) **chlorantraniliprole** to facilitate tracking and mass balance calculations.
 - Prepare a stock solution of the test substance.

- Apply the **chlorantraniliprole** solution to the soil samples at a concentration relevant to its maximum recommended field application rate. Ensure even distribution.
- Incubation:
 - Place the treated soil samples (typically 50-100 g) into incubation vessels (e.g., biometers).
 - Adjust the soil moisture content to 40-60% of its water-holding capacity.
 - Incubate the samples in the dark at a constant temperature (e.g., 20-25°C) for a period of up to 120 days.
 - Maintain aerobic conditions by continuously supplying humidified air.
 - Include traps for collecting evolved $^{14}\text{CO}_2$ and other volatile organic compounds.
- Sampling and Analysis:
 - Collect triplicate soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
 - Extract **chlorantraniliprole** and its metabolites from the soil using an appropriate solvent (e.g., acetonitrile).
 - Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its degradation products.
- Data Analysis:
 - Calculate the dissipation kinetics of **chlorantraniliprole** using appropriate models (e.g., first-order kinetics).
 - Determine the DT50 and DT90 values.
 - Identify and quantify the major metabolites, and determine their rates of formation and decline.

- Conduct a mass balance to account for the applied radioactivity.

Field Dissipation Study

This protocol outlines the general procedure for conducting a terrestrial field dissipation study.

- Site Selection and Plot Design:
 - Choose a test site with soil and climatic conditions representative of the intended use area of **chlorantraniliprole**.
 - Establish replicate plots for treatment and control.
- Application:
 - Apply **chlorantraniliprole** to the plots at the maximum recommended label rate using calibrated application equipment.
- Soil Sampling:
 - Collect soil core samples from multiple locations within each plot at various time intervals after application (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days, and then periodically for up to a year or more).
 - Divide the soil cores into different depth segments (e.g., 0-10 cm, 10-20 cm, 20-30 cm) to assess leaching potential.
- Sample Handling and Storage:
 - Place samples in appropriate containers, label them, and transport them to the laboratory in a cooler.
 - Store the samples frozen until analysis to prevent further degradation.
- Residue Analysis:
 - Process the soil samples (e.g., air-drying, sieving).

- Extract **chlorantraniliprole** and its metabolites using a validated method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.
- Analyze the extracts using instrumental techniques like LC-MS/MS or Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methodology: QuEChERS Extraction and LC-MS/MS Analysis

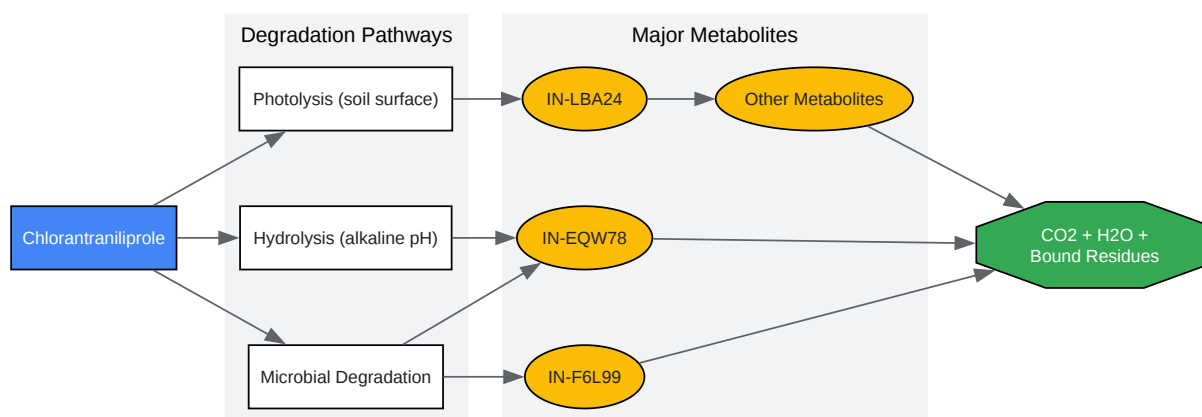
This is a common and effective method for the analysis of pesticide residues in soil.

- Extraction (QuEChERS):
 - Weigh a representative soil sample (e.g., 10-15 g) into a centrifuge tube.
 - Add a specific volume of water (if the soil is dry) and an extraction solvent, typically acetonitrile.
 - Add a pre-packaged mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation and enhance extraction efficiency.
 - Shake the tube vigorously for a set period (e.g., 1 minute).
 - Centrifuge the tube to separate the acetonitrile layer (containing the pesticides) from the aqueous and solid phases.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take an aliquot of the acetonitrile extract and transfer it to a smaller centrifuge tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove nonpolar interferences) and magnesium sulfate to remove residual water.
 - Vortex and centrifuge the tube.
 - The resulting supernatant is the cleaned-up extract ready for analysis.
- LC-MS/MS Analysis:

- Instrument: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
- Column: A reverse-phase column (e.g., C18).
- Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.
- Ionization: Electrospray ionization (ESI) in positive mode is typically used.
- Detection: Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for **chlorantraniliprole** and its metabolites.

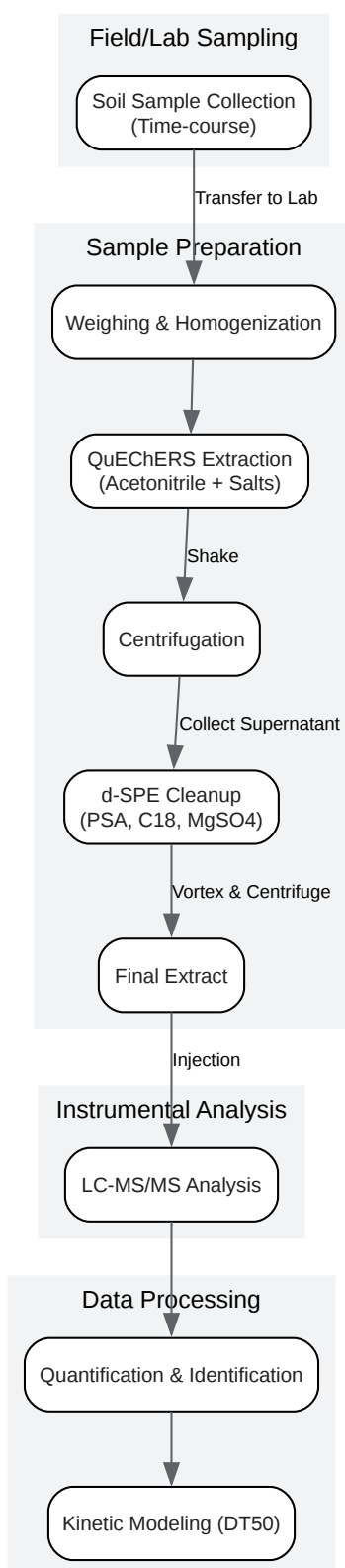
Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of **chlorantraniliprole**'s degradation in soil.



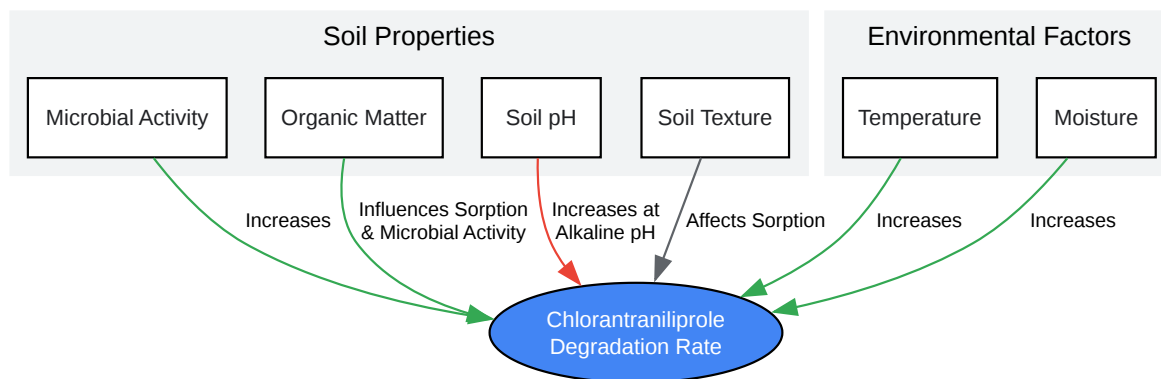
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Caption: Proposed degradation pathway of **chlorantraniliprole** in soil.



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Caption: Workflow for **chlorantraniliprole** residue analysis in soil.



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Caption: Factors influencing **chlorantraniliprole** degradation in soil.

Conclusion

The environmental fate of **chlorantraniliprole** in soil is a complex process influenced by a multitude of factors. It is characterized by moderate to high persistence, with microbial degradation being a key pathway for its breakdown, supplemented by hydrolysis under alkaline conditions and photolysis at the soil surface. The wide range of reported half-lives underscores the importance of considering site-specific soil properties and environmental conditions when assessing its potential environmental risk. Standardized laboratory and field studies, coupled with robust analytical techniques like QuEChERS and LC-MS/MS, are essential for accurately characterizing its behavior and ensuring its responsible use in agriculture.

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